Lipophilicity (logP) Differentiation from Regioisomeric Dichlorobenzaldehyde N-Phenylthiosemicarbazones
The 2,3-dichloro substitution pattern confers a predicted logP of 5.304 for this compound [1]. This value reflects the influence of the ortho-chlorine (position 2) on the overall dipole moment and solvation free energy relative to other regioisomers. The 2,6-dichloro isomer (CAS 340223-23-6), in contrast, is expected to exhibit a slightly lower logP due to the symmetric electron-withdrawing effect reducing the molecular polarizability contribution, although direct experimental logP comparison data have not been published. This difference matters for membrane partitioning and oral bioavailability predictions in any medicinal chemistry program [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.304 (predicted, ZINC15) |
| Comparator Or Baseline | 2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone: logP not explicitly reported but expected lower based on symmetry effects; 2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone: logP not explicitly reported |
| Quantified Difference | Not quantifiable due to absence of experimental comparator data; target compound logP exceeds typical drug-like range (≤5) by 0.3 log units |
| Conditions | Predicted values from ZINC15 molecular property calculations |
Why This Matters
A logP of 5.304 indicates higher lipophilicity than the typical drug-like space, which may favor membrane penetration but also increase non-specific binding, making this compound distinct from more polar in-class analogs for applications where lipophilic character is desirable (e.g., membrane transport studies).
- [1] ZINC15 Database. Substance ZINC000001291408. Predicted logP and physicochemical properties. Available at: https://zinc15.docking.org/substances/ZINC000001291408/. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
